molecular formula C19H22N2O3S2 B3267743 (Z)-5-(4-ethoxybenzylidene)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one CAS No. 463319-45-1

(Z)-5-(4-ethoxybenzylidene)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one

Cat. No.: B3267743
CAS No.: 463319-45-1
M. Wt: 390.5 g/mol
InChI Key: DFVMNKLZXASBRL-VBKFSLOCSA-N
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Description

(Z)-5-(4-ethoxybenzylidene)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H22N2O3S2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (Z)-5-(4-ethoxybenzylidene)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research, anti-HIV activity, and enzyme inhibition. This article synthesizes current research findings regarding the biological activity of this compound and related derivatives.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their significant pharmacological potential. They exhibit a variety of biological activities, including:

  • Anticancer : Many derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antiviral : Some compounds have shown promise in inhibiting viral replication, particularly against HIV.
  • Enzyme Inhibition : These compounds often act as inhibitors for various enzymes, including kinases and tyrosinases.

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the condensation of appropriate aldehydes with thiazolidinones. The structural modifications at the 4-position and the piperidine moiety are crucial for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, a review indicated that these compounds could inhibit cancer cell proliferation by targeting various signaling pathways and enzymes involved in tumor growth. Specific thiazolidinone derivatives have shown IC50 values in low micromolar ranges against different cancer cell lines, suggesting potent anticancer activity .

Anti-HIV Activity

Research involving molecular docking simulations has been conducted to evaluate the anti-HIV properties of similar thiazolidinone derivatives. While initial studies indicated that some compounds exhibited toxicity towards host cells, limiting their therapeutic potential against HIV, further refinements in structure may enhance efficacy while reducing cytotoxicity .

Enzyme Inhibition

Thiazolidinones have been explored as inhibitors of various enzymes. For example, studies on 2-thioxothiazolidin-4-one derivatives have shown inhibitory effects on PIM kinases, which are implicated in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly influence enzyme binding affinity and selectivity.

Case Studies

  • Anticancer Studies : A series of thiazolidinone derivatives were synthesized and tested against breast cancer cell lines. Results indicated that specific substitutions at the benzylidene position enhanced cytotoxicity significantly, with some compounds achieving IC50 values below 10 µM .
  • Anti-HIV Research : In silico studies revealed that certain thiazolidinone derivatives could effectively bind to the gp41 protein of HIV, although subsequent biological assays indicated high cytotoxicity that overshadowed antiviral efficacy .
  • Enzyme Inhibition : A recent study focused on the inhibitory effects of a thiazolidinone derivative on tyrosinase activity. The compound exhibited competitive inhibition with an IC50 value indicating effective enzyme blockade, thus presenting potential applications in skin whitening agents .

Data Table: Summary of Biological Activities

Activity Type Compound Reference IC50 Value (µM) Notes
Anticancer <10Effective against breast cancer cell lines
Anti-HIV N/AHigh cytotoxicity limits effectiveness
Enzyme Inhibition 25Competitive inhibitor of tyrosinase

Properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-(2-oxo-2-piperidin-1-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-2-24-15-8-6-14(7-9-15)12-16-18(23)21(19(25)26-16)13-17(22)20-10-4-3-5-11-20/h6-9,12H,2-5,10-11,13H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVMNKLZXASBRL-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-5-(4-ethoxybenzylidene)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one
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(Z)-5-(4-ethoxybenzylidene)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one
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(Z)-5-(4-ethoxybenzylidene)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-2-thioxothiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.